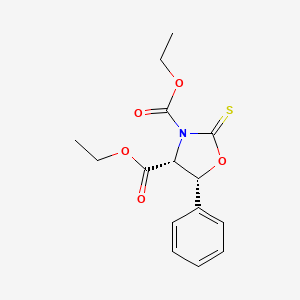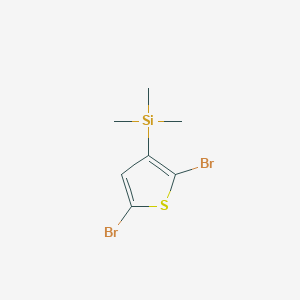![molecular formula C11H11NO5 B14661662 N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid CAS No. 51044-28-1](/img/structure/B14661662.png)
N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is an organic compound that features both an amino acid and a benzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid typically involves the condensation reaction between an amino acid and a benzaldehyde derivative. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amino acid derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid involves its interaction with specific molecular targets. The Schiff base moiety can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(2-Hydroxybenzylidene)amino]propanoic acid
- (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid
Uniqueness
(2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and potential therapeutic applications.
Propriétés
Numéro CAS |
51044-28-1 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
(2S)-2-[(2-hydroxyphenyl)methylideneamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9-4-2-1-3-7(9)6-12-8(11(16)17)5-10(14)15/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |
Clé InChI |
OEKNYUUGIBRYAT-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C=N[C@@H](CC(=O)O)C(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC(CC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)




![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)

